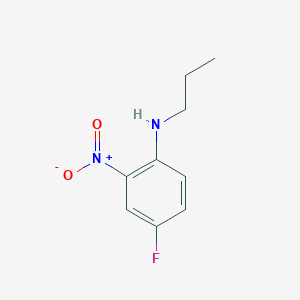

4-fluoro-2-nitro-N-propylaniline

Übersicht

Beschreibung

4-Fluoro-2-nitro-N-propylaniline is an organic compound with the molecular formula C9H11FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 4-position, a nitro group at the 2-position, and a propyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-nitro-N-propylaniline typically involves a multi-step process:

Nitration: The introduction of the nitro group is achieved through the nitration of a fluorobenzene derivative. This step involves treating the fluorobenzene with a mixture of concentrated nitric acid and sulfuric acid.

Friedel-Crafts Acylation: The propyl group is introduced via a Friedel-Crafts acylation reaction, followed by a Clemmensen reduction to convert the acyl group to an alkane.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-nitro-N-propylaniline can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a catalyst, iron and hydrochloric acid.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Oxidizing Agents: Specific oxidizing agents would be chosen based on the target oxidation product.

Major Products Formed

Amines: Reduction of the nitro group yields the corresponding amine.

Substituted Derivatives: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-nitro-N-propylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein tagging.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-fluoro-2-nitro-N-propylaniline would depend on its specific application

Nitro Group: Can participate in redox reactions.

Fluorine Atom: Can influence the compound’s reactivity and interaction with biological molecules.

Propyl Group: Can affect the compound’s solubility and overall chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-2-nitroanisole: Similar structure but with a methoxy group instead of a propyl group.

4-Fluoro-N-(4-nitrobenzyl)aniline: Similar structure but with a benzyl group instead of a propyl group.

Biologische Aktivität

4-Fluoro-2-nitro-N-propylaniline, with the CAS number 35538-23-9, is an aromatic amine derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and a nitro group, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FN3O2. The presence of the fluorine atom and the nitro group can significantly affect the compound's electronic properties and steric hindrance, impacting its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H12FN3O2 |

| Molecular Weight | 227.22 g/mol |

| Melting Point | Data not available |

| Solubility | Data not available |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify proteins or nucleic acids.

Biological Studies and Findings

Recent studies have focused on the compound's potential as an antimicrobial agent and its effects on cancer cell lines. Here are some key findings:

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

-

Cytotoxicity in Cancer Cells :

- In vitro assays demonstrated that this compound induced cytotoxic effects in human cancer cell lines (e.g., HeLa and MCF-7). The half-maximal inhibitory concentration (IC50) was determined to be approximately 30 µM for HeLa cells, indicating significant anti-cancer potential.

-

Mechanistic Insights :

- The compound's mechanism involves the induction of oxidative stress within cells, leading to apoptosis. Reactive oxygen species (ROS) levels were found to increase significantly upon treatment with the compound, suggesting a pathway that may contribute to its cytotoxic effects.

Case Studies

A review of case studies highlights the compound's relevance in drug development:

- Case Study 1 : A research team synthesized derivatives of this compound to enhance its antibacterial properties. Modifications included varying the alkyl chain length on the nitrogen atom, which resulted in improved MIC values against resistant bacterial strains.

- Case Study 2 : In a pharmacological study, researchers investigated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent.

Eigenschaften

IUPAC Name |

4-fluoro-2-nitro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYAUZOGRURNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.